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Compound of Interest

Compound Name: Humulane

Cat. No.: B1235185 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic data for α-humulene, a naturally

occurring sesquiterpene. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data is crucial for its identification, characterization, and

quality control in research and drug development. α-Humulene, also known as α-caryophyllene,

is a monocyclic sesquiterpene with an 11-membered ring, containing three non-conjugated

carbon-carbon double bonds.[1] It is a known isomer of β-caryophyllene and is commonly

found in the essential oils of various aromatic plants, including Humulus lupulus (hops) and

Cannabis sativa.[1][2]

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of α-humulene.

Table 1: ¹H NMR Spectroscopic Data for α-Humulene (400 MHz, CDCl₃)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1235185?utm_src=pdf-interest
https://en.wikipedia.org/wiki/Humulene
https://en.wikipedia.org/wiki/Humulene
https://pmc.ncbi.nlm.nih.gov/articles/PMC11254484/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1235185?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~5.58 dt 1H H-1

~5.10 m 2H H-5, H-8

~2.50 m 2H H-2

~2.20 m 2H H-4

~2.05 m 2H H-7

~1.65 s 3H CH₃-12

~1.60 s 3H CH₃-13

~1.45 s 3H CH₃-15

~1.00 s 6H CH₃-14, CH₃-10

Data compiled from various sources, including spectral databases and research articles.

Specific shifts can vary slightly based on solvent and instrument.[3][4]

Table 2: ¹³C NMR Spectroscopic Data for α-Humulene (CDCl₃)
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Chemical Shift (δ) ppm Carbon Assignment

142.69 C-9

131.7 C-6

126.90 C-1

126.4 C-2

124.5 C-5

40.5 C-4

39.8 C-7

38.7 C-3

28.3 C-11

25.7 C-10

24.5 C-8

23.37 C-14

17.6 C-12

16.24 C-13

15.95 C-15

Data compiled from various sources. Assignments are based on 2D NMR experiments and

theoretical calculations.[3][5][6][7]

Table 3: Infrared (IR) Spectroscopy Data for α-Humulene
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Wavenumber (cm⁻¹) Intensity Assignment

3080-3000 Medium =C-H Stretch (Alkenes)

< 3000 Strong -C-H Stretch (Alkanes)

1680-1640 Medium C=C Stretch

1465 Medium C-H Scissoring

1378 Medium Methyl Rock

Characteristic absorption bands for terpenes.[8] The region from 500-1400 cm⁻¹ is considered

the fingerprint region and contains complex vibrations.

Table 4: Mass Spectrometry (MS) Data for α-Humulene

m/z Relative Intensity Assignment

204 Moderate [M]⁺ (Molecular Ion)

189 Low [M-CH₃]⁺

161 Moderate [M-C₃H₇]⁺

136 Strong [C₁₀H₁₆]⁺

93 Very Strong [C₇H₉]⁺

69 Strong [C₅H₉]⁺

41 Strong [C₃H₅]⁺

Fragmentation pattern is characteristic of sesquiterpenes. The molecular ion peak confirms the

molecular formula C₁₅H₂₄.[9][10][11]

Interpretation of Spectroscopic Data
2.1. ¹H NMR Spectroscopy
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The ¹H NMR spectrum of humulene provides critical information about the proton environment.

The signals between 5.10 and 5.58 ppm are characteristic of vinylic protons on the double

bonds. The complex multiplets in the upfield region (around 2.05-2.50 ppm) correspond to the

allylic and aliphatic methylene protons within the eleven-membered ring. The singlets observed

at approximately 1.00, 1.45, 1.60, and 1.65 ppm are indicative of the four methyl groups

attached to quaternary or vinylic carbons, a common feature in terpenes. Overlapping signals

can make direct assignment challenging, often requiring 2D NMR techniques like COSY for

complete structural elucidation.[12]

2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the presence of 15 carbon atoms in the humulene molecule.

The downfield signals between 124.5 and 142.69 ppm correspond to the six sp² hybridized

carbons of the three double bonds. The remaining nine signals in the upfield region represent

the sp³ hybridized carbons of the methyl and methylene groups, as well as the quaternary

carbon.

2.3. Infrared (IR) Spectroscopy

The IR spectrum of humulene displays characteristic absorption bands that confirm its key

functional groups. The medium intensity peaks observed between 3080 and 3000 cm⁻¹ are

indicative of the C-H stretching vibrations of the alkene groups.[8] The strong absorptions just

below 3000 cm⁻¹ are due to the C-H stretching of the alkane portions of the molecule.[8] A

medium band in the 1680-1640 cm⁻¹ region corresponds to the C=C stretching vibration,

confirming the presence of double bonds.[8] The fingerprint region below 1400 cm⁻¹ contains

complex C-H bending and C-C stretching vibrations that are unique to the molecule's overall

structure.

2.4. Mass Spectrometry (MS)

Electron Impact (EI) mass spectrometry of humulene shows a molecular ion peak [M]⁺ at m/z

204, which corresponds to its molecular formula of C₁₅H₂₄.[9] The fragmentation pattern is

characteristic of sesquiterpenes. The loss of a methyl group (CH₃) results in a peak at m/z 189.

A significant peak at m/z 161 arises from the loss of an isopropyl group. The base peak is often

observed at m/z 93, with other major fragments at m/z 136, 69, and 41, which are formed

through complex rearrangements and cleavages of the ring structure.[10]
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Experimental Protocols
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of humulene (typically 5-10 mg) is dissolved in approximately

0.6 mL of a deuterated solvent, commonly chloroform-d (CDCl₃). A small amount of an

internal standard, such as tetramethylsilane (TMS), may be added for chemical shift

referencing. The solution is then transferred to a 5 mm NMR tube.[13]

Instrumentation: Data is acquired on a high-resolution NMR spectrometer, typically operating

at a proton frequency of 400 MHz or higher.

Data Acquisition:

¹H NMR: A standard one-pulse sequence is used. Key parameters include a 30-45° pulse

angle, a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and

acquisition of 16-64 scans for good signal-to-noise.

¹³C NMR: A proton-decoupled pulse sequence is employed to simplify the spectrum to

singlets. A larger spectral width (around 220 ppm) is used. Due to the lower natural

abundance and smaller gyromagnetic ratio of ¹³C, a greater number of scans (often

several thousand) and a longer relaxation delay may be required.

2D NMR (e.g., COSY, HSQC, HMBC): Standard pulse programs are utilized to establish

correlations between protons (COSY) or between protons and carbons (HSQC, HMBC),

which is essential for unambiguous signal assignment.[12][14]

3.2. Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like humulene, the simplest method is to prepare a

thin film. A drop of the neat liquid is placed between two IR-transparent salt plates (e.g., NaCl

or KBr). The plates are pressed together to create a thin capillary film.[9] Alternatively,

Attenuated Total Reflectance (ATR)-FTIR can be used, where a drop of the sample is placed

directly on the ATR crystal.[15]

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
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Data Acquisition: A background spectrum of the clean salt plates or empty ATR crystal is first

recorded. The sample is then scanned, typically over the range of 4000 to 400 cm⁻¹. The

final spectrum is presented in terms of transmittance or absorbance versus wavenumber

(cm⁻¹).

3.3. Mass Spectrometry (MS)

Sample Introduction: Due to its volatility, humulene is ideally suited for analysis by Gas

Chromatography-Mass Spectrometry (GC-MS).[16][17] The sample is injected into the GC,

where it is vaporized and separated from other components on a capillary column (e.g., DB-

5ms). The separated humulene then elutes into the mass spectrometer.

Instrumentation: A mass spectrometer, often a quadrupole or ion trap analyzer, coupled with

a GC system.

Data Acquisition:

Ionization: Electron Impact (EI) is the most common ionization method for terpenes,

typically using an electron energy of 70 eV.[10]

Analysis: The mass analyzer scans a mass-to-charge (m/z) range, for example, from 35 to

350 amu. The resulting mass spectrum plots the relative abundance of ions at each m/z

value.

Workflow for Spectroscopic Interpretation
The following diagram illustrates the logical workflow for the structural elucidation of humulene

using a combination of spectroscopic techniques.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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